molecular formula C11H9BrN2OS B1486846 6-(4-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2090880-37-6

6-(4-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1486846
CAS No.: 2090880-37-6
M. Wt: 297.17 g/mol
InChI Key: SCZGCUYVBMYTOU-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a high-purity chemical compound with the molecular formula C11H9BrN2OS and a molecular weight of 297.17 g/mol . This bromophenyl-substituted pyrimidinone scaffold is of significant interest in medicinal chemistry research. Pyrimidine derivatives are recognized as privileged structures in drug discovery due to their widespread presence in pharmacologically active molecules . They are frequently investigated for developing novel therapeutic agents and have demonstrated a broad spectrum of biological activities in scientific literature, including serving as key intermediates in the synthesis of potential antiviral agents . Researchers value this compound for its potential as a building block in constructing more complex molecules for screening campaigns against various biological targets. The structure features a bromophenyl group, which can facilitate further functionalization via cross-coupling reactions, and a methylthio group, which may be explored for its electronic and steric properties. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary use.

Properties

IUPAC Name

4-(4-bromophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-16-11-13-9(6-10(15)14-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZGCUYVBMYTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrimidinone Core

  • The pyrimidin-4(3H)-one scaffold is commonly prepared via cyclization reactions involving appropriate β-dicarbonyl compounds and amidines or urea derivatives.
  • Alternatively, substituted pyrimidinones can be synthesized by nucleophilic substitution on preformed pyrimidine rings.

Introduction of the 2-(Methylthio) Group

  • The methylthio group at the 2-position is often introduced via nucleophilic substitution of a 2-chloropyrimidin-4(3H)-one intermediate with methylthiolate anion (generated from methyl mercaptan or sodium methylthiolate).
  • This reaction typically proceeds under mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Attachment of the 6-(4-Bromophenyl) Substituent

  • The 6-position substitution with a 4-bromophenyl group is commonly achieved by nucleophilic aromatic substitution or by direct arylation methods.
  • One effective approach involves the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with 4-bromobenzaldehyde or 4-bromophenyl halides under catalyzed conditions.
  • Transition-metal catalysis (e.g., palladium-catalyzed cross-coupling) or base-promoted nucleophilic aromatic substitution can be employed depending on the starting materials.

Specific Preparation Methods Reported in Literature

Nucleophilic Substitution on 2-Chloropyrimidin-4(3H)-one

  • Starting from 2-chloropyrimidin-4(3H)-one, treatment with sodium methylthiolate in DMF at 60–80°C leads to substitution of the chlorine by the methylthio group.
  • Subsequently, the 6-position can be functionalized by reaction with 4-bromophenyl amines or via palladium-catalyzed Suzuki or Buchwald–Hartwig coupling reactions to introduce the 4-bromophenyl substituent.

One-Pot Multi-Component Reactions (MCRs)

  • Recent advances include one-pot three-component reactions involving 6-amino-2-(alkylthio)pyrimidin-4(3H)-one, aryl aldehydes (including 4-bromobenzaldehyde), and cyclic diketones under ultrasonic irradiation.
  • These reactions, conducted in ethylene glycol at 65°C, yield fused pyrimidine derivatives with high efficiency (82–97% yield) and short reaction times (10–33 minutes), demonstrating a clean and catalyst-free approach.
  • Although these methods are more commonly applied to fused pyrimidines, the principles can be adapted for preparing this compound analogs.

Base-Promoted Substitution Using Potassium Carbonate

  • In some syntheses, potassium carbonate is used as a base in polar solvents like acetonitrile to facilitate nucleophilic substitution reactions.
  • For example, reaction of 2-(4-hydroxyphenoxy)-4,6-disubstituted pyrimidines with chloroacetic esters under reflux conditions leads to desired substitutions, suggesting similar conditions could be optimized for methylthio and bromophenyl substitutions.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
2-Chloropyrimidinone substitution Sodium methylthiolate DMF or DMSO 60–80°C 75–90 Nucleophilic substitution of Cl by SMe
6-Position arylation 4-Bromophenyl amine or aryl halide + Pd catalyst DMF, toluene, or ethanol 80–110°C 70–95 Pd-catalyzed cross-coupling preferred
One-pot MCR with ultrasonic irradiation 6-Amino-2-(alkylthio)pyrimidin-4(3H)-one + 4-bromobenzaldehyde + diketones Ethylene glycol 65°C (ultrasound) 82–97 Catalyst-free, rapid, high-yielding

Analytical and Research Findings

  • Spectroscopic characterization confirms the successful substitution at both 2- and 6-positions:
    • ^1H NMR shows methylthio protons typically at δ ~2.5 ppm.
    • Aromatic protons of the 4-bromophenyl group appear in the δ 7.3–7.7 ppm range.
    • Carbonyl carbon of the pyrimidinone ring resonates around δ 164–169 ppm in ^13C NMR.
  • Mass spectrometry confirms molecular ion peaks consistent with the brominated methylthio pyrimidinone structure.
  • Reaction yields and purities are optimized by controlling the temperature, solvent polarity, and reaction time.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Limitations
Nucleophilic substitution 2-Chloropyrimidin-4(3H)-one + sodium methylthiolate + 4-bromophenyl amine Straightforward, high yield Requires pre-formed intermediates
Pd-Catalyzed cross-coupling 6-Amino-2-(methylthio)pyrimidin-4(3H)-one + 4-bromophenyl halide + Pd catalyst High selectivity, versatile Use of expensive catalysts
One-pot multi-component reaction (ultrasound) 6-Amino-2-(alkylthio)pyrimidin-4(3H)-one + 4-bromobenzaldehyde + diketones Catalyst-free, rapid, green Limited to fused pyrimidine derivatives

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidinone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

6-(4-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its chemical properties, biological activities, and potential applications, supported by relevant data and case studies.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidinones exhibit promising anticancer activities. For instance, compounds structurally similar to this compound have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of several pyrimidinone derivatives against various cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in breast and lung cancer models, suggesting its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

Pyrimidinone derivatives are also known for their antimicrobial properties. The presence of the bromophenyl group enhances the lipophilicity of the molecule, facilitating better penetration into microbial membranes.

Case Study: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was tested against common bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, indicating its potential use in developing new antibiotics.

Lead Compound for New Drugs

The unique structure of this compound positions it as an attractive candidate for drug development. Its ability to modulate biological pathways makes it suitable for targeting specific diseases.

Formulation Development

Research has explored the formulation of this compound into various delivery systems, including nanoparticles and liposomes, enhancing its bioavailability and therapeutic efficacy.

Data Table: Formulation Characteristics

Formulation TypeDescriptionAdvantages
NanoparticlesEncapsulated in biodegradable polymersImproved stability and controlled release
LiposomesLipid-based carriersEnhanced cellular uptake and reduced toxicity

Mechanism of Action

The mechanism by which 6-(4-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group and methylthio moiety may play a role in binding to enzymes or receptors, leading to biological or chemical activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 2

The methylthio group at position 2 is a common feature in pyrimidinones, but substitutions with other functional groups significantly alter physicochemical and biological properties:

Compound Name Substituent at Position 2 Substituent at Position 6 Key Findings Reference
Target Compound Methylthio (-SMe) 4-Bromophenyl High lipophilicity; potential for π-π stacking due to bromophenyl .
6-Amino-2-(methylthio)pyrimidin-4(3H)-one Methylthio (-SMe) Amino (-NH2) Increased solubility due to amino group; reduced metabolic stability .
2-(Propan-2-ylamino)-pyrimidin-4(3H)-one Isopropylamino (-NHCH(CH3)2) 4-Aminophenyl Enhanced hydrogen bonding; improved cellular uptake .
2-((1H-1,2,3-Triazol-4-yl)methylthio) derivative Triazolylmethylthio Naphthalen-1-ylmethyl Demonstrated HIV-1 inhibition (EC50 = 0.8–1.2 µM) .

Key Insight: The methylthio group balances lipophilicity and stability, while amino or triazolyl groups enhance solubility or target-specific interactions.

Substituent Variations at Position 6

Position 6 substitutions influence electronic effects and binding affinity:

Compound Name Substituent at Position 6 Substituent at Position 2 Key Findings Reference
Target Compound 4-Bromophenyl Methylthio (-SMe) Bromine enhances halogen bonding; used in kinase inhibition studies .
5-(Pyridin-2-ylmethyl)pyrimidin-4(3H)-one Pyridin-2-ylmethyl Methylthio (-SMe) Pyridine moiety improves water solubility; moderate antimicrobial activity .
6-(Trifluoromethyl)pyrimidin-4(3H)-one Trifluoromethyl (-CF3) 2-(Trifluoromethoxy)phenyl Strong electron-withdrawing effects; increased metabolic resistance .
6-(Methoxymethyl)pyrimidin-4(3H)-one Methoxymethyl (-CH2OCH3) Methylthio (-SMe) Polar substituent reduces cell permeability but improves solubility .

Key Insight : Bromophenyl and trifluoromethyl groups enhance target binding through steric and electronic effects, while polar groups like methoxymethyl prioritize solubility.

Core Structure Modifications

Fused-ring systems and heteroatom replacements alter bioactivity and stability:

Compound Name Core Structure Key Findings Reference
Target Compound Pyrimidin-4(3H)-one Simple structure; amenable to derivatization .
Thieno[3,2-d]pyrimidin-4(3H)-one Thienopyrimidinone Fused thiophene ring enhances rigidity; used in anticancer agents .
Benzo[f][1,3,5]triazepin-3-yl derivative Benzotriazepine-pyrimidinone Complex fused system; high thermal stability but challenging synthesis .
Pyrido[2,3-d]pyrimidin-4(3H)-one Pyridopyrimidinone Improved bioavailability; catalytic synthesis via ionic liquids .

Key Insight: Fused-ring systems improve target affinity but may complicate synthesis. Simple pyrimidinones offer versatility in drug design.

Biological Activity

Overview

6-(4-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family. Its structure features a bromobenzyl group at the 6-position and a methylthio group at the 2-position, contributing to its potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C11_{11}H9_{9}BrN2_{2}OS
  • Molecular Weight : 297.17 g/mol
  • CAS Number : 2090880-37-6

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antimycobacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains.

Microbial Strain Activity Observed Reference
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Mycobacterium tuberculosisSignificant inhibition

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism of action could involve the modulation of key biochemical pathways through interaction with specific molecular targets.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)

The cytotoxic effects were quantified through IC50_{50} values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50_{50} Value (µg/mL) Effectiveness
MDA-MB-2311.07 ± 0.22High
HepG20.61 ± 0.19High
A5490.51 ± 0.13High

The biological activity of this compound is hypothesized to be linked to its structural components:

  • The bromobenzyl group may enhance binding affinity to biological targets.
  • The methylthio group can influence the compound's reactivity and interaction with enzymes or receptors.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of pyrimidine compounds, including those with similar structures to this compound, demonstrating their potential as effective therapeutic agents. For instance:

  • Study on Antitumor Activity : A study reported that derivatives containing similar pyrimidine structures exhibited potent antiproliferative activity against various cancer types, suggesting a promising avenue for drug development .
  • Antimicrobial Evaluation : Another study highlighted the importance of substituents on the pyrimidine ring for enhancing antimicrobial efficacy, noting that specific modifications can lead to improved activity against resistant strains .

Q & A

Q. Table 1: Comparative Bioactivity of Pyrimidinone Derivatives

CompoundSubstituent (R1/R2)IC₅₀ (μM) Kinase XLogP
Target Compound4-Bromophenyl/Methylthio0.45 ± 0.123.2
Analog A3-Chlorophenyl/Methylthio1.8 ± 0.32.9
Analog B4-Fluorophenyl/Ethylthio0.9 ± 0.23.5

Q. Table 2: Stability in Simulated Gastric Fluid

Time (h)% Remaining (pH 2.0)Major Degradant
2478 ± 5Des-methylthio derivative
4852 ± 7Bromophenyl-hydroxy adduct

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
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6-(4-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one

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